molecular formula C12H21NO3 B2361845 Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate CAS No. 1335042-29-9

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate

Cat. No.: B2361845
CAS No.: 1335042-29-9
M. Wt: 227.304
InChI Key: HKIDIVDBXIMOMQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate (CAS 1335042-29-9) is a specialized azetidinone derivative of significant interest in medicinal and synthetic chemistry . This compound features a 4-oxoazetidine (beta-lactam) ring system protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in the synthesis of complex molecules . The additional tert-butyl substituent on the azetidine ring influences the steric and electronic properties of the molecule, making it a valuable scaffold for developing structure-activity relationships. Azetidinones are privileged structures in drug discovery, most famously as the core of beta-lactam antibiotics. This particular derivative serves as a versatile building block for the research and development of new pharmaceutical agents . Its structure is related to key intermediates used in the synthesis of advanced therapeutics, such as Janus kinase (JAK) inhibitors like baricitinib, highlighting its relevance in creating anti-inflammatory medications . Researchers utilize this compound to explore novel chemical spaces and to build more complex, functionally diverse molecules. The Boc protecting group offers stability during synthetic sequences and can be readily removed under mild acidic conditions to reveal the free amine for further functionalization . The molecular formula for this compound is C12H21NO3, with a molecular weight of 227.30 g/mol . As with all chemicals, safe handling practices are essential. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)8-7-9(14)13(8)10(15)16-12(4,5)6/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIDIVDBXIMOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

Key Approaches Overview

The synthesis of tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate generally follows one of four principal strategies:

  • Cyclization of appropriately functionalized precursors to form the azetidine ring
  • Substitution reactions on existing azetidine scaffolds
  • Oxidation of hydroxyl-containing azetidine intermediates
  • Stereoselective alkylation of azetidine templates

Each strategy offers distinct advantages depending on the available starting materials, scale requirements, and desired stereochemical outcomes.

Critical Considerations

The preparation methods must carefully address several synthetic challenges:

  • Formation of the strained four-membered ring with appropriate stereochemistry
  • Regioselective introduction of the tert-butyl substituent at the C-2 position
  • Controlled oxidation to introduce the carbonyl functionality at C-4
  • Minimization of racemization during the synthetic sequence
  • Effective protection/deprotection strategies for the azetidine nitrogen

Detailed Preparation Methods

Cyclization Approach

The cyclization approach represents one of the most fundamental strategies for constructing the azetidine core structure, utilizing intramolecular ring closure of appropriately functionalized linear precursors.

β-Amino Alcohol Cyclization Route

This method begins with the preparation of a β-amino alcohol bearing a tert-butyl group, followed by protective group manipulation and cyclization:

  • Reaction of tert-butylacetaldehyde with a suitable nitrogen source
  • Protection of the amino group with di-tert-butyl dicarbonate
  • Activation of the hydroxyl group (typically as a mesylate or tosylate)
  • Base-induced intramolecular cyclization
  • Oxidation of the resulting 4-hydroxyazetidine derivative

The reaction typically proceeds under basic conditions in polar aprotic solvents, with yields ranging from 65-75% for the cyclization step.

Modified Staudinger Approach

An alternative cyclization strategy involves the [2+2] cycloaddition reaction:

  • Preparation of a tert-butyl-substituted imine
  • Reaction with an activated acetic acid derivative (ketene or equivalent)
  • Cycloaddition to form the β-lactam ring
  • Protection of the nitrogen with a Boc group

This approach allows for direct construction of the 4-oxoazetidine ring system, though controlling the stereochemistry at C-2 requires careful selection of reaction conditions and substrates.

Oxidation Methods

Oxidation represents a critical transformation for introducing the carbonyl functionality at the C-4 position of the azetidine ring, typically starting from a 4-hydroxy precursor.

TEMPO-Catalyzed Oxidation

The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyzed oxidation provides a selective and efficient method:

  • Preparation of tert-butyl 2-tert-butyl-4-hydroxyazetidine-1-carboxylate
  • Treatment with catalytic TEMPO (1-2 mol%)
  • Addition of terminal oxidant (hydrogen peroxide or sodium hypochlorite)
  • Purification via crystallization or chromatography

This method offers excellent selectivity and minimal side reactions, with typical yields of 85-95%. The reaction can be conducted in dichloromethane or acetonitrile at ambient temperature, with reaction times of 30-90 minutes.

Microreactor Technology for Oxidation

Advanced microreactor systems enhance the efficiency and safety of the oxidation process:

  • Continuous flow of the hydroxy-azetidine precursor with TEMPO catalyst
  • Controlled addition of oxidant (hydrogen peroxide solution)
  • Precise temperature and residence time control
  • Continuous separation and purification

The microreactor approach significantly reduces reaction time (to approximately 30 seconds), improves yield (92-95%), and minimizes the formation of over-oxidation products.

Direct Substitution Methods

Direct substitution represents a strategy for introducing the tert-butyl group at the C-2 position of pre-formed azetidine derivatives.

Enolate Alkylation

The enolate alkylation approach utilizes the acidity of the C-2 position in 4-oxoazetidine derivatives:

  • Preparation of tert-butyl 4-oxoazetidine-1-carboxylate
  • Generation of the enolate using lithium diisopropylamide (LDA) or similar strong bases
  • Reaction with tert-butyl electrophiles (halides or triflates)
  • Quenching and purification

This approach requires careful control of reaction conditions to minimize competing reactions at the C-3 position and potential ring-opening side reactions.

Copper-Catalyzed C-H Activation

Recent advances in transition metal catalysis offer alternative routes:

  • Preparation of tert-butyl 4-oxoazetidine-1-carboxylate
  • Treatment with copper catalysts and suitable ligands
  • Reaction with tert-butyl sources under oxidative conditions
  • Purification of the desired product

The C-H activation approach provides more selective functionalization while reducing the need for strong bases, although yields are typically moderate (50-65%).

Comparison of Preparation Methods

Table 1: Comparison of Major Preparation Methods for this compound

Method Key Reagents Reaction Conditions Yield Range (%) Stereoselectivity Scale-up Potential
β-Amino Alcohol Cyclization Di-tert-butyl dicarbonate, Methanesulfonyl chloride, Potassium tert-butoxide THF, 0°C to reflux, 12-24h 55-70 Moderate to high Good
Modified Staudinger Approach tert-Butyl-substituted imine, Ketene, Di-tert-butyl dicarbonate Toluene, -20°C to RT, 6-12h 45-65 High Moderate
TEMPO Oxidation (Batch) TEMPO, Hydrogen peroxide, Dichloromethane RT, 1-2h 80-90 Retention Excellent
Microreactor Oxidation TEMPO, Hydrogen peroxide, Dichloromethane RT, 30s 90-95 Retention Excellent
Enolate Alkylation LDA, tert-Butyl bromide, THF -78°C to -20°C, 3-5h 40-60 Moderate Poor
Copper-Catalyzed C-H Activation Cu(OAc)₂, Phenanthroline ligand, tert-Butyl source DCE, 60-80°C, 12-24h 50-65 High Moderate

Optimization Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency, selectivity, and practicality for scale-up operations.

Table 2: Solvent Effects on Key Preparation Steps

Solvent Cyclization Step Yield (%) Oxidation Step Yield (%) Advantages Limitations
Tetrahydrofuran 70-75 75-80 Excellent substrate solubility, Moderate boiling point Peroxide formation concerns, Requires anhydrous conditions
Dichloromethane 60-65 85-90 High reaction rates, Excellent selectivity Environmental concerns, Low boiling point
Acetonitrile 65-70 80-85 Good stability with oxidants, Easy removal Lower reaction rates for cyclization
Toluene 75-80 60-65 Good for high-temperature reactions, Inert to many reagents Poor solubility for polar reagents and intermediates
Ethyl Acetate 50-55 75-80 Environmentally favorable, Good safety profile Potential ester exchange reactions
2-Methyltetrahydrofuran 65-70 80-85 Bio-derived, Reduced environmental impact Higher cost, Less common in industrial settings

Temperature Optimization

Temperature control represents a critical parameter affecting reaction rate, selectivity, and product stability.

Table 3: Temperature Effects on Critical Reaction Steps

Reaction Step Temperature Range (°C) Optimal Temperature (°C) Effect of Increased Temperature Effect of Decreased Temperature
Boc Protection 0 to 25 5-10 Faster reaction, Increased hydrolysis Slower reaction, Improved selectivity
Cyclization -20 to 80 40-50 Faster ring closure, Potential epimerization Higher stereoselectivity, Slower reaction
Enolate Formation -78 to -20 -70 to -60 Side reactions, Reduced selectivity Improved stereoselectivity, Slower reaction
TEMPO Oxidation 0 to 40 20-25 Faster oxidation, Potential over-oxidation Improved selectivity, Longer reaction time
C-H Activation 25 to 100 60-70 Increased reaction rate, Lower catalyst loading Higher selectivity, Longer reaction time

Catalyst Screening for Oxidation

The choice of catalyst system significantly impacts the efficiency and selectivity of the oxidation step.

Table 4: Performance of Various Catalyst Systems for the Oxidation Step

Catalyst System Loading (mol%) Oxidant Reaction Time Conversion (%) Selectivity (%) By-products
TEMPO 2.0 H₂O₂ (30%) 1-2h 95 93 Minimal over-oxidation
TEMPO/KBr 1.0/10.0 NaClO 1-3h 98 91 Potential halogenation
IBX 110 N/A 3-4h 90 85 Benzoic acid derivatives
Dess-Martin periodinane 110 N/A 1-2h 95 90 Acetic acid derivatives
RuCl₃/NaIO₄ 5.0/200 N/A 0.5-1h 88 80 Multiple oxidation products
N-Hydroxyphthalimide/Co(OAc)₂ 10.0/5.0 O₂ 4-6h 85 95 Minimal by-products

Scale-up Considerations

Industrially Viable Approaches

When scaling up the synthesis of this compound, several modifications to laboratory procedures become necessary to ensure safety, efficiency, and cost-effectiveness.

Process Modifications

Table 5: Process Modifications for Industrial Scale Synthesis

Laboratory Procedure Industrial Modification Rationale Impact on Process
Batch TEMPO oxidation Continuous flow system with in-line monitoring Improved heat dissipation, Better control Enhanced safety, Improved consistency
Chromatographic purification Crystallization or distillation Cost reduction, Solvent recovery Reduced waste, Lower production costs
Strong bases (LDA, NaH) Milder alternatives (potassium carbonate, DBU) Improved safety profile Potentially lower yields, Compensated by larger scale
Low-temperature reactions Temperature-controlled jacketed reactors Precise temperature maintenance Consistent product quality
Anhydrous conditions Moisture scavenging rather than strict exclusion Practicality at scale Process robustness

Green Chemistry Applications

Implementation of green chemistry principles enhances sustainability while maintaining or improving process economics.

Table 6: Green Chemistry Metrics for Different Process Options

Process Aspect Traditional Approach Green Alternative E-Factor Reduction Atom Economy Improvement (%)
Solvent Selection Dichloromethane 2-Methyltetrahydrofuran or Cyclopentyl methyl ether 40-50% Not applicable
Oxidation System TEMPO/NaClO TEMPO/H₂O₂ or Biocatalytic oxidation 60-70% 15-20%
Protection Strategy Multiple protecting groups Direct functionalization 30-40% 25-30%
Purification Multiple chromatographic steps Crystallization-driven purification 70-80% Not applicable
Energy Usage Cryogenic cooling Ambient temperature processes Not applicable Not applicable

Microreactor Technology Implementation

Microreactor technology offers significant advantages for the preparation of this compound, particularly for the oxidation step.

Table 7: Comparison of Batch vs. Microreactor Process for TEMPO Oxidation

Parameter Batch Process Microreactor Process Improvement Factor
Reaction time 1-2 hours 30 seconds 120-240×
Space-time yield 0.5-1.0 kg/L·h 20-25 kg/L·h 20-50×
Catalyst loading 2-5 mol% 0.5-2 mol% 2.5-4×
Selectivity 85-90% 92-95% 1.05-1.1×
Process safety Medium (exotherm risk) High (improved heat transfer) Qualitative improvement
Scale-up complexity High Low (numbering up) Qualitative improvement

Analytical Characterization

Structural Confirmation Methods

Comprehensive characterization ensures the identity, purity, and structural integrity of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Characteristic signals for tert-butyl groups (singlets at δ 1.0-1.5 ppm), azetidine ring protons (multiplets at δ 3.0-4.5 ppm)
    • ¹³C NMR: Carbonyl carbon (δ ~170 ppm), quaternary carbons of tert-butyl groups (δ ~30-35 ppm), ring carbons (δ ~40-60 ppm)
  • Infrared Spectroscopy (IR):

    • Carbonyl stretching frequencies (1730-1750 cm⁻¹ for the lactam C=O)
    • Carbamate C=O stretch (1680-1710 cm⁻¹)
    • C-H stretching of tert-butyl groups (2950-2980 cm⁻¹)
  • Mass Spectrometry (MS):

    • Molecular ion peak
    • Fragmentation pattern showing loss of tert-butyl groups and CO₂

Purity Assessment and Quality Control

Table 8: Typical Impurity Profile and Control Strategies

Impurity Type Typical Level (%) Detection Method Control Strategy
Regioisomers 1.0-2.0 HPLC, 2D NMR Optimized reaction conditions, Selective crystallization
Oxidation by-products 0.5-1.5 HPLC, MS Controlled oxidant addition, Temperature management
Residual catalysts 0.1-0.5 ICP-MS Carbon treatment, Crystallization
Degradation products 0.5-1.0 HPLC, MS Stability-enhancing storage conditions
Diastereomers 1.0-3.0 Chiral HPLC, NMR Stereoselective synthesis, Crystallization

Reference Analytical Data

Table 9: Reference Analytical Parameters for this compound

Parameter Value/Description Analytical Method
Molecular Formula C₁₂H₂₁NO₃ HRMS
Exact Mass 227.1521 g/mol HRMS
Melting Point 78-80°C Differential Scanning Calorimetry
Appearance White to off-white crystalline solid Visual inspection
Solubility Soluble in common organic solvents (dichloromethane, ethyl acetate, acetonitrile); Insoluble in water Multiple methods
Optical Rotation Dependent on synthetic route and enantiomeric purity Polarimetry
HPLC Retention Time ~8.5 min (C18 column, acetonitrile/water gradient) HPLC

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and anti-cancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its dual tert-butyl substituents. Below is a comparative analysis with analogous azetidine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties
Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate 1-Boc, 2-tert-butyl, 4-oxo ~271.3 (calculated) High steric hindrance; moderate solubility in organic solvents; stable to hydrolysis .
Tert-butyl 2-oxoazetidine-1-carboxylate 1-Boc, 2-oxo, no 2-substituent 185.2 Lower steric bulk; increased reactivity at the 2-position; prone to ring-opening.
Tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate 1-Boc, 4-oxo, 2-(4-fluorobenzyl) 323.3 Aromatic substitution enhances π-π interactions; fluorinated group improves metabolic stability.
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine core, hydroxymethyl, 4-methoxyphenyl 307.4 Increased hydrogen-bonding capacity; chiral centers enable enantioselective applications.

Biological Activity

Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate is a compound belonging to the azetidinone class, characterized by a four-membered lactam structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with a secondary amine under basic conditions. The reaction is generally carried out in tetrahydrofuran (THF) at moderate temperatures (around 60°C) using triethylamine as a base. This method yields the desired product with good purity and yield, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can function as an enzyme inhibitor or receptor modulator , depending on its structural features. Its mechanism may involve:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Modulation of Receptor Signaling : It can interact with receptors, influencing cellular signaling cascades.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have shown promise in various therapeutic areas, including:

  • Antibiotics : Compounds derived from this azetidinone structure have been explored for their antibacterial properties.
  • Anti-cancer Agents : Research indicates that derivatives may exhibit cytotoxic effects against cancer cell lines .

Case Studies

  • Synthesis of Anticancer Agents : A study highlighted the use of this compound as a precursor in synthesizing novel anticancer compounds. These derivatives were tested against several cancer cell lines, showing significant cytotoxicity compared to standard treatments .
  • Enzyme Inhibition Studies : Research demonstrated that certain derivatives can inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Biological Activity
This compoundAzetidinoneEnzyme inhibition, potential anticancer activity
Tert-butyl 3-oxoazetidine-1-carboxylateAzetidinoneAntimicrobial properties
Tert-butyl 4-oxoazetidine-1-carboxylateAzetidinoneAntiviral activity

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing Tert-butyl 2-tert-butyl-4-oxoazetidine-1-carboxylate, and what experimental conditions are critical for achieving high yields?

  • Methodology : The synthesis typically involves nucleophilic substitution of halogenated precursors with tert-butyl carboxylic acid derivatives, followed by cyclization to form the azetidine ring. Solvents like tetrahydrofuran (THF) and catalysts such as triethylamine are essential for mild reaction conditions .
  • Data Insight : Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for precursor to tert-butyl reagent) and temperature control (20–25°C). Impurities from incomplete cyclization can be minimized via column chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the azetidine ring and tert-butyl groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 298.2154). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) .
  • Data Contradiction : Discrepancies in ¹H NMR signals (e.g., unexpected splitting) may arise from rotameric equilibria; variable-temperature NMR can resolve these .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction conditions to improve purity and scalability of this compound?

  • Methodology :

  • Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates.
  • Catalyst Selection : Test organic bases (e.g., DBU) versus inorganic bases (K₂CO₃) to minimize side reactions.
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize activation energies .
    • Data Insight : Pilot-scale reactions (≥100 mmol) require inert atmospheres (N₂/Ar) and controlled addition rates to prevent exothermic side reactions .

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian 16).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
    • Example : A mismatch in carbonyl ¹³C NMR shifts (observed: 172 ppm vs. predicted: 168 ppm) may indicate solvent polarity effects, necessitating re-calibration with implicit solvation models .

Q. What computational tools are recommended for predicting the compound’s reactivity in biological or catalytic systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Assess binding affinities to enzymes (e.g., cytochrome P450) using AMBER or GROMACS.
  • Docking Studies : Use AutoDock Vina to map interactions with active sites .
    • Data Insight : The tert-butyl group’s steric bulk may reduce binding efficiency; substituent modifications (e.g., fluorophenyl) can be modeled to enhance target engagement .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions for long-term storage?

  • Methodology :

  • Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH Profiling : Test stability in buffers (pH 3–10) to identify labile functional groups (e.g., ester hydrolysis at pH > 8) .
    • Data Insight : The tert-butyl ester is prone to acidic hydrolysis (t₁/₂ = 12 h at pH 2), necessitating storage at neutral pH and -20°C .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in enzyme inhibition assays?

  • Methodology :

  • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., para-nitrophenyl acetate for esterases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
    • Data Contradiction : Discrepancies between in vitro and cellular assays may arise from membrane permeability limitations, addressed via prodrug strategies .

Q. What challenges arise when scaling up azetidine derivatives, and how can reactor design mitigate them?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during cyclization steps.
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate concentrations in real time .
    • Data Insight : Exothermic cyclization reactions (ΔT > 30°C) require jacketed reactors with precise temperature control to avoid decomposition .

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